Cas no 946320-15-6 (N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide)

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide structure
946320-15-6 structure
商品名:N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide
CAS番号:946320-15-6
MF:C19H19FN2OS
メガワット:342.430366754532
CID:5503885

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide 化学的及び物理的性質

名前と識別子

    • Benzamide, N-(6-fluoro-3-propyl-2(3H)-benzothiazolylidene)-2,5-dimethyl-
    • N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide
    • インチ: 1S/C19H19FN2OS/c1-4-9-22-16-8-7-14(20)11-17(16)24-19(22)21-18(23)15-10-12(2)5-6-13(15)3/h5-8,10-11H,4,9H2,1-3H3
    • InChIKey: WMPVAVNNHJQYAK-UHFFFAOYSA-N
    • ほほえんだ: C(N=C1N(CCC)C2=CC=C(F)C=C2S1)(=O)C1=CC(C)=CC=C1C

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Life Chemicals
F2610-3940-5mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
5mg
$69.0 2023-05-16
Life Chemicals
F2610-3940-25mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
25mg
$109.0 2023-05-16
Life Chemicals
F2610-3940-75mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
75mg
$208.0 2023-05-16
Life Chemicals
F2610-3940-1mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
1mg
$54.0 2023-05-16
Life Chemicals
F2610-3940-10mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
10mg
$79.0 2023-05-16
Life Chemicals
F2610-3940-20μmol
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
20μl
$79.0 2023-05-16
Life Chemicals
F2610-3940-40mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
40mg
$140.0 2023-05-16
A2B Chem LLC
BA64448-100mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6
100mg
$697.00 2024-05-20
A2B Chem LLC
BA64448-10mg
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6
10mg
$291.00 2024-05-20
Life Chemicals
F2610-3940-10μmol
N-[(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene]-2,5-dimethylbenzamide
946320-15-6 90%+
10μl
$69.0 2023-05-16

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide 関連文献

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamideに関する追加情報

Introduction to N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide (CAS No. 946320-15-6)

N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide, identified by its CAS number 946320-15-6, is a compound of significant interest in the field of pharmaceutical chemistry and medicinal biology. This molecule has garnered attention due to its unique structural features and potential biological activities, which make it a promising candidate for further research and development in drug discovery.

The chemical structure of N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide consists of a benzothiazole core substituted with a fluoro group at the 6-position and a propyl group at the 3-position. The benzamide moiety at the 2-position further enhances its complexity and potential for interaction with biological targets. This specific arrangement of functional groups contributes to its distinctive chemical properties and biological profile.

In recent years, there has been growing interest in heterocyclic compounds due to their diverse biological activities and potential therapeutic applications. Benzothiazole derivatives, in particular, have been extensively studied for their roles in various pharmacological contexts. The presence of the fluoro group in N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide is particularly noteworthy, as fluorine substitution can significantly influence the metabolic stability and binding affinity of a molecule.

The dimethyl substituents on the benzamide part of the molecule contribute to its lipophilicity and may enhance its ability to cross biological membranes. This characteristic is crucial for drug candidates that need to reach their target sites within the body effectively. Additionally, the propyl group at the 3-position of the benzothiazole ring adds another layer of structural complexity, which can be exploited to fine-tune biological activity.

The synthesis of N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide involves multi-step organic reactions that require precise control over reaction conditions. The introduction of the fluoro group often necessitates specialized synthetic methodologies to ensure high yield and purity. Advanced techniques such as transition metal-catalyzed cross-coupling reactions have been employed to construct the benzothiazole core efficiently.

Evaluation of the pharmacological properties of N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide has revealed several promising characteristics. In vitro studies have indicated potential activity against various biological targets, including enzymes and receptors relevant to inflammatory diseases and cancer. The unique structural features of this compound may allow it to interact with these targets in ways that conventional drugs do not.

The role of computational chemistry in analyzing the interactions between N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide and biological targets cannot be overstated. Molecular docking simulations have been used to predict binding affinities and identify potential binding sites on target proteins. These computational approaches complement experimental efforts by providing rapid screening of virtual libraries and helping to guide synthetic modifications.

The development of novel drug candidates often involves iterative optimization based on initial findings. For N-(2Z)-6-fluoro-3-propyl-2,3-dihydro-1,3-benzothiazol-2-ylidene-2,5-dimethylbenzamide, further studies are needed to fully elucidate its mechanism of action and assess its safety profile. Preclinical studies in appropriate animal models will be essential before human trials can be considered.

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